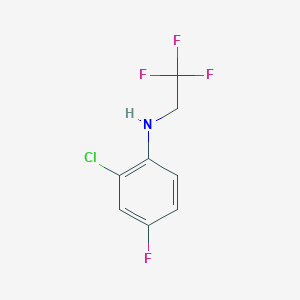

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C8H6ClF4N |

|---|---|

Molecular Weight |

227.58 g/mol |

IUPAC Name |

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6ClF4N/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

KWQOUZLIFFRCON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

An In-depth Technical Guide to the Synthesis of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Introduction

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a highly functionalized aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The unique combination of its substituents—a chlorine atom, a fluorine atom, and a trifluoroethyl group—imparts specific physicochemical properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics. These features make it a valuable building block for the synthesis of complex bioactive molecules.[1][2] Aniline and its derivatives are foundational materials in industrial chemistry, serving as precursors for a vast array of products.[3] This guide provides a comprehensive overview of the primary synthetic strategies for preparing this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the methodologies.

Retrosynthetic Analysis

A retrosynthetic approach to 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline reveals two principal and strategically distinct bond disconnections. These pathways form the basis of the synthetic routes discussed in this guide.

-

C-N Bond Disconnection: The most intuitive disconnection is at the benzylic carbon-nitrogen bond. This suggests a convergent synthesis via the formation of an imine from 2-chloro-4-fluorobenzaldehyde and 2,2,2-trifluoroethylamine, followed by reduction. This strategy is known as reductive amination .

-

N-C₂F₃ Bond Disconnection: Alternatively, the bond between the nitrogen and the trifluoroethyl group can be disconnected. This linear approach involves the direct N-trifluoroethylation of a pre-existing 2-chloro-4-fluoroaniline scaffold using a suitable trifluoroethylating agent.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy 1: Reductive Amination

Reductive amination is a robust and widely utilized method for forming carbon-nitrogen bonds, valued for its efficiency and control in avoiding the over-alkylation issues sometimes seen with direct alkylation.[4] The process involves two key stages: the initial reaction between an aldehyde (2-chloro-4-fluorobenzaldehyde) and a primary amine (2,2,2-trifluoroethylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Causality of Experimental Choices

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the starting aldehyde, allowing the less electrophilic imine to form and be selectively reduced.[4] It is also less sensitive to acidic conditions that can be used to catalyze imine formation. Sodium cyanoborohydride (NaBH₃CN) is another effective option, but raises toxicity and waste disposal concerns due to the presence of cyanide.[4][5]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants and the reducing agent. Ethyl acetate is also a viable, greener alternative.[6]

-

Reaction Control: The reaction is typically run at room temperature. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to track the consumption of the starting aldehyde and the formation of the product.

Experimental Workflow: Reductive Amination

Caption: General workflow for the reductive amination protocol.

Detailed Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2-chloro-4-fluorobenzaldehyde (1.0 eq.) in ethyl acetate (0.2 M) in a round-bottom flask, add 2,2,2-trifluoroethylamine (1.1 eq.).[6] Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 20-25°C.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting aldehyde is fully consumed (typically 4-8 hours).

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

Synthetic Strategy 2: Direct N-Trifluoroethylation

This linear approach begins with 2-chloro-4-fluoroaniline, a commercially available starting material.[7] The core of this strategy is the formation of the N-C(ethyl) bond. While classic alkylation with trifluoroethyl halides or sulfonates is possible, modern catalytic methods offer superior efficiency and milder conditions. A notable example is the iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[8][9]

Causality of Experimental Choices

-

Catalyst System: This one-pot reaction utilizes an iron(III) porphyrin complex, such as tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], as the catalyst.[8] The reaction proceeds through a cascade of diazotization of 2,2,2-trifluoroethylamine followed by an N-H insertion into the aniline. This advanced catalytic system avoids the need to prepare and handle potentially unstable trifluoroethylating agents.

-

Reagents: 2,2,2-trifluoroethylamine hydrochloride is used as the trifluoroethyl source, and tert-butyl nitrite (t-BuONO) serves as the diazotizing agent. The hydrochloride salt is a stable, easy-to-handle solid.

-

Solvent: A key advantage of this method is its ability to be performed in an aqueous solution, making it a greener alternative to methods requiring anhydrous organic solvents.[8]

Experimental Workflow: Catalytic N-Trifluoroethylation

Caption: Workflow for iron-catalyzed N-trifluoroethylation.

Detailed Protocol: Catalytic N-Trifluoroethylation

This protocol is adapted from the general procedure for iron porphyrin-catalyzed N-trifluoroethylation of anilines.[8]

-

Reaction Setup: In a reaction vessel, combine 2-chloro-4-fluoroaniline (1.0 eq.), 2,2,2-trifluoroethylamine hydrochloride (2.0 eq.), and [Fe(TPP)Cl] (5 mol%) in a mixture of 1,2-dichloroethane (DCE) and water.

-

Reagent Addition: Heat the mixture to 60°C. Add tert-butyl nitrite (t-BuONO) (2.5 eq.) dropwise over 20 minutes.

-

Reaction: Stir the reaction mixture at 60°C for 24 hours. Monitor the reaction's progress by TLC.

-

Workup: After completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the target compound.

Comparative Analysis and Data

| Parameter | Route 1: Reductive Amination | Route 2: N-Trifluoroethylation |

| Starting Materials | 2-chloro-4-fluorobenzaldehyde, 2,2,2-trifluoroethylamine | 2-chloro-4-fluoroaniline, 2,2,2-trifluoroethylamine HCl |

| Key Reagents | NaBH(OAc)₃ | [Fe(TPP)Cl] catalyst, t-BuONO |

| Convergence | Convergent | Linear |

| Reaction Conditions | Room temperature, atmospheric pressure | 60°C, atmospheric pressure |

| Advantages | High yields, mild conditions, widely applicable, avoids handling toxic reagents (vs. NaBH₃CN).[4] | Uses readily available aniline, novel catalytic method, aqueous conditions possible.[8] |

| Disadvantages | Requires synthesis or purchase of the corresponding aldehyde.[10] | Requires a specialized catalyst, potentially longer reaction times. |

Predicted Analytical Data

| Analysis | Predicted Data for 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10-7.00 (m, 2H, Ar-H), 6.80-6.70 (m, 1H, Ar-H), 4.50 (br s, 1H, N-H), 3.85 (q, J = 8.8 Hz, 2H, N-CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0 (d, J = 245 Hz), 142.0, 124.0 (q, J = 277 Hz), 123.0, 118.0 (d, J = 22 Hz), 116.0 (d, J = 25 Hz), 115.0, 45.5 (q, J = 34 Hz) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -74.0 (t, 3F, CF₃), -118.0 (m, 1F, Ar-F) |

| Mass Spec (ESI+) | m/z 228.03 [M+H]⁺ |

Safety Considerations

-

2-Chloro-4-fluoroaniline: This starting material is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

-

Organic Solvents: Dichloromethane, 1,2-dichloroethane, and ethyl acetate are flammable and/or volatile. Use in a well-ventilated area away from ignition sources.

-

tert-Butyl Nitrite: This reagent is volatile, flammable, and toxic. Handle with extreme care in a fume hood.

Conclusion

The can be effectively achieved through two primary strategic routes: reductive amination and direct N-trifluoroethylation. The reductive amination pathway offers a robust, high-yielding, and predictable method, contingent on the availability of the requisite aldehyde precursor. The direct, iron-catalyzed N-trifluoroethylation of 2-chloro-4-fluoroaniline represents a more modern, linear approach that leverages an inexpensive trifluoroethyl source under relatively green conditions. The optimal choice for a given research or development campaign will depend on factors such as starting material availability, scalability, cost, and the specific technical capabilities of the laboratory. Both methods provide reliable access to this valuable fluorinated building block for further application in drug discovery and materials science.

References

- Google Patents. (1981). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline.

-

WIPO Patentscope. (2008). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

-

Li, Y., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(35), 21535-21539. Available from: [Link][8]

-

National Center for Biotechnology Information. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]

- Google Patents. (2014). CN103709048A - Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method.

- Google Patents. (2011). WO 2011/058576 A1.

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link][6]

- Google Patents. (2012). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.

- Google Patents. (2020). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link][5]

-

RSC Publishing. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Retrieved from [Link][9]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link][4]

-

Organic Syntheses. (n.d.). SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Retrieved from [Link]

-

ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

-

PubChem. (n.d.). N-(2,2,2-trifluoroethyl)aniline. Retrieved from [Link]

-

ResearchGate. (2020, September 18). A brief review on aniline and its derivatives. Retrieved from [Link][3]

-

Beilstein Journal of Organic Chemistry. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link][2]

- Google Patents. (2015). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

Sources

- 1. CAS 445-03-4: 2-Trifluoromethyl-4-chloroaniline [cymitquimica.com]

- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 2-Chloro-4-fluoroaniline, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. guidechem.com [guidechem.com]

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline CAS number

An In-depth Technical Guide to 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Introduction

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aromatic amine. Its structure, featuring a 2-chloro-4-fluoroaniline core bonded to a 2,2,2-trifluoroethyl group at the nitrogen atom, suggests its potential as a valuable building block in the synthesis of complex organic molecules. Such compounds are of significant interest to researchers and professionals in drug development and materials science due to the unique properties conferred by the halogen substituents.

The incorporation of chlorine and fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. For instance, the presence of a trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[1] Halogenated anilines are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2][3] The specific substitution pattern of this compound makes it a promising candidate for creating novel compounds with tailored characteristics.

Physicochemical Properties (Predicted)

Below is a table of predicted physicochemical properties for 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

| Property | Value |

| Molecular Formula | C₈H₆ClF₄N |

| Molecular Weight | 227.59 g/mol |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 220-240 °C |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents |

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route to 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline involves the N-alkylation of 2-chloro-4-fluoroaniline.

Proposed Synthetic Pathway: N-Alkylation of 2-chloro-4-fluoroaniline

This method utilizes a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide, to introduce the trifluoroethyl group onto the nitrogen atom of the aniline.

Caption: Proposed synthesis of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-fluoroaniline (1 equivalent) and a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise. Stir the mixture at this temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.

-

Alkylation: Slowly add 2,2,2-trifluoroethyl triflate (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons and the methylene protons of the trifluoroethyl group, with coupling to the fluorine atoms.

-

¹³C NMR will provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms on both the aromatic ring and the trifluoroethyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.[4]

Applications in Drug Discovery

While specific applications for this exact molecule are not yet documented, its structural motifs are prevalent in medicinal chemistry.

-

Kinase Inhibitors: Substituted anilines are core components of many kinase inhibitors used in oncology.[3] The 2-chloro-4-fluoroaniline scaffold could be a starting point for developing potent and selective inhibitors of various kinases.

-

Antimicrobial Agents: Trifluoro-anilines have demonstrated antibacterial and antibiofilm properties.[1] This compound could serve as a precursor for novel antimicrobial agents.

-

Central Nervous System (CNS) Agents: The isosteric replacement of anilines is a common strategy in CNS drug discovery.[5] The electronic properties imparted by the halogen atoms could be beneficial in designing molecules that can cross the blood-brain barrier.

Safety and Handling

Given the lack of specific safety data, precautions should be based on structurally related compounds such as 2-chloro-4-fluoroaniline and other halogenated anilines.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[8] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

First Aid:

References

- Echemi. 2-CHLORO-4-(TRIFLUOROMETHOXY)

- ChemicalBook.

- SAFETY D

- Fisher Scientific. (2011, March 15).

- ChemicalBook. 2-Chloro-4-fluoroaniline synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Chloro-4-fluoroaniline | 2106-02-7.

- Ottokemi. 2-Chloro-4-(trifluoromethyl)aniline, 97%.

- Sigma-Aldrich. (2026, January 13).

- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)aniline 97 39885-50-2.

- PubChem. 2-Chloro-4-(trifluoromethoxy)aniline | C7H5ClF3NO | CID 2734084.

- BLD Pharm. 39885-50-2|2-Chloro-4-(trifluoromethyl)aniline.

- ChemScene. 131395-17-0 | 4-(2,2,2-Trifluoroethyl)aniline.

- Thermo Scientific Chemicals. 2-Chloro-4-(trifluoromethyl)aniline, 98% 25 g.

- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Organic Syntheses Procedure.

- PubMed. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection.

- Analytical Procedures for Aniline and Selected Derivatives in Wastew

- WIPO Patentscope. (2008, October 22). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.

- Google Patents. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)

- Google Patents. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl)

- Benchchem. Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.

- MDPI. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.

- ResearchGate. (2025, August 5). Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air.

- ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- Guidechem. (2023, December 15). How can 2-chloro-4-fluoroaniline be synthesized and applied effectively?.

- Benchchem. An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline.

- ChemRxiv.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

This document provides an in-depth technical guide to the spectroscopic analysis of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline (CAS No. 1187386-36-7), a halogenated aniline derivative. The structural complexity and presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and isotopes (³⁵Cl, ³⁷Cl) make a multi-modal spectroscopic approach essential for unambiguous identification and purity assessment. This guide is intended for researchers in synthetic chemistry and drug development, offering both theoretical interpretations and practical, field-proven experimental protocols.

Molecular Structure and Spectroscopic Overview

The structure of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline incorporates several key features that give rise to a distinct spectroscopic fingerprint:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Halogen Substituents: A chlorine atom at position 2 and a fluorine atom at position 4.

-

Amine Linker: A secondary amine (-NH-) bridge.

-

Trifluoroethyl Group: An N-linked -CH₂CF₃ group.

A comprehensive analysis requires the synergistic use of Mass Spectrometry (MS) to determine the molecular weight and isotopic distribution, Infrared (IR) Spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the precise atomic connectivity and chemical environment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the target compound. For this molecule, Electron Ionization (EI) is a common technique that yields information on the parent ion and its fragmentation patterns.

Expected Data:

-

Molecular Formula: C₈H₆Cl F₄N

-

Monoisotopic Mass: 229.0101 u

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 229.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak will be observed at m/z = 231 with an intensity of approximately one-third of the M⁺ peak. This isotopic signature is a crucial diagnostic tool for confirming the presence of a single chlorine atom.

Fragmentation Pathway:

The molecule is expected to fragment under EI conditions. Key fragmentations include:

-

Loss of the trifluoroethyl group: A common fragmentation pathway for N-alkylated anilines is the cleavage of the C-N bond. Loss of the ·CH₂CF₃ radical would lead to a fragment ion.

-

Benzylic-type cleavage: Cleavage of the bond beta to the aromatic ring (the N-CH₂ bond) can result in the formation of a stable ion.

-

Loss of HCl or HF: While less common for aromatic halides, fragmentation involving the loss of small neutral molecules can occur.

This protocol outlines a standard procedure for acquiring an EI mass spectrum using a direct insertion probe.

Caption: Workflow for EI-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Vibrational Bands:

-

N-H Stretch: A sharp, medium-intensity peak is expected in the range of 3350-3450 cm⁻¹ for the secondary amine.

-

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

-

Aliphatic C-H Stretch: The -CH₂- group will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

-

Aromatic C=C Stretch: One to three bands of medium intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The aromatic amine C-N stretching vibration is typically found between 1250-1360 cm⁻¹.

-

C-F Stretch (Aromatic): A strong band for the Ar-F bond is expected in the 1210-1270 cm⁻¹ region.

-

C-F Stretch (-CF₃): The C-F bonds of the trifluoromethyl group will produce very strong, broad absorption bands in the 1100-1200 cm⁻¹ range. This is often one of the most intense signals in the spectrum.

-

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 700-800 cm⁻¹.

ATR is a modern, rapid technique that requires minimal sample preparation.

Caption: Workflow for ATR-FTIR Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule in solution. The analysis should include ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy:

-

Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (~6.5-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing/donating effects of the substituents.

-

The proton ortho to the fluorine and meta to the chlorine will likely be a doublet of doublets.

-

The proton ortho to the chlorine and meta to the fluorine will also be a doublet of doublets.

-

The proton between the -NH and -F groups will show complex coupling.

-

-

Amine Proton (1H): A broad singlet or triplet (due to coupling with the adjacent -CH₂-) is expected, likely in the 4-6 ppm range. Its chemical shift can be highly dependent on solvent and concentration.

-

Methylene Protons (-CH₂-) (2H): This signal is expected to be a quartet due to coupling with the three fluorine atoms of the -CF₃ group (³JHF). Further coupling to the -NH proton (³JHH) may be observed, resulting in a quartet of triplets, though N-H coupling is often not resolved. The electron-withdrawing nature of the nitrogen and the -CF₃ group will shift this signal downfield, likely in the 3.8-4.5 ppm range.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (6C): Six distinct signals are expected. The chemical shifts will be heavily influenced by the attached substituents. Carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling.

-

Methylene Carbon (-CH₂-) (1C): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

Trifluoromethyl Carbon (-CF₃) (1C): This carbon will also be a quartet due to ¹JCF coupling, and its chemical shift will be significantly downfield.

¹⁹F NMR Spectroscopy:

-

Aromatic Fluorine (1F): A singlet or multiplet is expected, depending on coupling to nearby protons.

-

Trifluoromethyl Fluorines (-CF₃) (3F): A triplet is expected due to coupling with the two protons of the adjacent methylene group (³JFH). This signal is often used as a reference.

| Technique | Feature | Expected Value / Observation | Notes |

| MS (EI) | Molecular Ion (M⁺) | m/z 229 | Corresponds to C₈H₆³⁵ClF₄N |

| Isotopic Peak (M+2) | m/z 231 | ~33% intensity of M⁺, confirming one Cl atom. | |

| IR (ATR) | N-H Stretch | 3350 - 3450 cm⁻¹ | Sharp, medium intensity. |

| C-F Stretch (-CF₃) | 1100 - 1200 cm⁻¹ | Very strong and broad absorption. | |

| Ar-F Stretch | 1210 - 1270 cm⁻¹ | Strong absorption. | |

| ¹H NMR | Aromatic H | 6.5 - 8.0 ppm | 3H, complex multiplets. |

| -NH- | 4 - 6 ppm | 1H, broad signal. | |

| -CH₂- | 3.8 - 4.5 ppm | 2H, quartet (due to ³JHF coupling). | |

| ¹⁹F NMR | -CF₃ | ~ -70 to -80 ppm | 3F, triplet (due to ³JFH coupling). |

| Ar-F | ~ -110 to -130 ppm | 1F, multiplet. |

Note: NMR chemical shifts are predicted and can vary based on the solvent used. Values are relative to TMS for ¹H and CCl₃F for ¹⁹F.

This protocol describes the preparation of a sample for analysis on a standard high-field NMR spectrometer.

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

The structural elucidation of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is reliably achieved through a combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. The key identifying features are the characteristic chlorine isotopic pattern in the mass spectrum, the strong C-F vibrational bands in the IR spectrum, and the distinct coupling patterns in the ¹H and ¹⁹F NMR spectra, particularly the quartet from the -CH₂- group and the triplet from the -CF₃ group. The protocols and expected data presented in this guide provide a robust framework for the successful characterization of this and structurally related compounds.

References

-

University of Calgary. Isotope Distributions in Mass Spectrometry . Department of Chemistry. [Link]

The Strategic Deployment of 2-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and chlorine moieties into small molecules has become a cornerstone of rational drug design. These halogens, particularly when combined with metabolically robust alkyl groups, can profoundly influence a compound's physicochemical and pharmacokinetic properties. This guide delves into the untapped potential of a unique trifecta of functional groups embodied in 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline . While not a widely commercialized building block, its constituent parts suggest a scaffold ripe for exploration in the synthesis of next-generation therapeutics. This document serves as a technical primer for researchers, scientists, and drug development professionals, illuminating the synthetic rationale, potential applications, and experimental considerations for leveraging this promising, yet under-explored, chemical entity.

I. The Molecular Architecture: A Symphony of Halogens and Trifluoroethylation

The structure of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline presents a compelling case for its utility in medicinal chemistry. Each component of the molecule contributes to a unique electronic and steric profile that can be exploited for targeted drug design.

-

The 2-Chloro-4-fluoroaniline Core: This di-halogenated aniline is a well-established pharmacophore. The chlorine atom at the ortho position and the fluorine at the para position create a distinct electronic environment. The electron-withdrawing nature of these halogens can modulate the pKa of the aniline nitrogen, influencing its basicity and, consequently, its interaction with biological targets. Furthermore, these halogens can participate in halogen bonding, a non-covalent interaction of growing importance in drug-receptor binding. The 2-chloro-4-fluoroaniline scaffold is a known intermediate in the synthesis of compounds targeting bacterial infections and cancer.[1][]

-

The N-(2,2,2-trifluoroethyl) Group: The introduction of a trifluoroethyl group onto the aniline nitrogen is a strategic move to enhance metabolic stability and modulate lipophilicity.[3] The strong carbon-fluorine bonds are resistant to oxidative metabolism, a common route of degradation for many drug candidates. This can lead to an extended half-life and improved bioavailability. The trifluoroethyl moiety can also increase a molecule's lipophilicity, which can be crucial for crossing cellular membranes and the blood-brain barrier.[3]

The convergence of these structural features in a single molecule offers a powerful platform for the synthesis of novel bioactive compounds with potentially superior pharmacokinetic profiles.

II. Synthetic Pathways: Accessing the Core Scaffold

While a direct, one-pot synthesis of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline may not be extensively documented, its construction can be logically deduced from established synthetic methodologies for N-alkylation of anilines. A plausible and efficient synthetic protocol is outlined below.

Proposed Synthetic Protocol: N-Trifluoroethylation of 2-Chloro-4-fluoroaniline

This protocol leverages the direct N-trifluoroethylation of the commercially available 2-chloro-4-fluoroaniline using a suitable trifluoroethylating agent.

Step 1: Reaction Setup

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-fluoroaniline (1.0 eq).

-

Dissolve the aniline in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

Step 2: N-Trifluoroethylation

-

To the stirred suspension, add a trifluoroethylating agent such as 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) or 2,2,2-trifluoroethyl iodide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

Causality of Experimental Choices:

-

Aprotic Solvent: Acetonitrile or DMF are chosen for their ability to dissolve the reactants and for their relatively high boiling points, which allow for heating to drive the reaction to completion.

-

Base: A base is required to deprotonate the aniline nitrogen, making it more nucleophilic and facilitating the attack on the electrophilic trifluoroethylating agent. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose, while potassium carbonate offers a milder alternative.

-

Trifluoroethylating Agent: 2,2,2-Trifluoroethyl triflate is a highly reactive and efficient trifluoroethylating agent. 2,2,2-Trifluoroethyl iodide can also be used, though it may require longer reaction times or higher temperatures.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline.

III. Potential Applications in Medicinal Chemistry: A Forward Look

The true value of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline lies in its potential as a versatile building block for the synthesis of novel therapeutic agents across various disease areas. The unique combination of its structural motifs suggests several promising avenues for exploration.

A. Oncology

The 2-chloro-4-fluoroaniline moiety is a precursor to several known anti-cancer agents. By utilizing this core, and further functionalizing the aromatic ring or the trifluoroethyl group, novel compounds with enhanced potency and improved pharmacokinetic profiles could be developed.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain. The electronic properties of the 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline could be fine-tuned to optimize these interactions.

-

Antiproliferative Agents: The overall lipophilicity and metabolic stability imparted by the trifluoroethyl group could lead to compounds with improved cell permeability and longer duration of action, key attributes for effective antiproliferative drugs.

B. Infectious Diseases

Halogenated anilines and trifluoromethyl-containing compounds have demonstrated significant antimicrobial activity.[4][5] This suggests that derivatives of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline could be potent antibacterial or antiviral agents.

-

Antibacterial Agents: The trifluoromethyl group has been incorporated into compounds to enhance their antibacterial efficacy.[4][5] The mechanism of action could involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

-

Antiviral Agents: N-trifluoroalkyl anilines have been investigated as potential anti-influenza agents.[6] The trifluoroethyl group can enhance binding to viral proteins and improve the overall antiviral profile.

C. Central Nervous System (CNS) Disorders

The ability of the trifluoroethyl group to enhance metabolic stability and potentially facilitate blood-brain barrier penetration makes this scaffold attractive for the development of CNS-active drugs.

-

Neurodegenerative Diseases: By incorporating this scaffold into molecules targeting key pathways in neurodegeneration, such as protein aggregation or oxidative stress, novel therapeutics for diseases like Alzheimer's or Parkinson's could be designed.

-

Psychiatric Disorders: The modulation of neurotransmitter systems is a key strategy in treating psychiatric disorders. The electronic properties of the 2-chloro-4-fluoroaniline core could be leveraged to design novel ligands for receptors and transporters involved in these conditions.

Quantitative Data Summary: Physicochemical Properties of Related Scaffolds

| Compound/Scaffold | Key Physicochemical Property | Implication in Drug Design | Reference |

| N-trifluoroethylanilines | Enhanced metabolic stability | Increased in vivo half-life, improved bioavailability | [3] |

| Modulated lipophilicity | Improved membrane permeability, potential for CNS penetration | [3] | |

| 2-Chloro-4-fluoroaniline | Modulated pKa | Altered basicity for optimized target binding | [1][] |

| Potential for halogen bonding | Additional non-covalent interactions with biological targets | ||

| Trifluoromethylanilines | Antimicrobial activity | Potential for development of new anti-infective agents | [4][5] |

IV. Experimental Workflows for Biological Evaluation

Once derivatives of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline are synthesized, a systematic biological evaluation is crucial to identify promising lead compounds.

A. In Vitro Screening Cascade

A tiered approach to in vitro screening allows for efficient identification of active compounds while conserving resources.

Diagram of the In Vitro Screening Cascade

Sources

- 1. nbinno.com [nbinno.com]

- 3. 3-chloro-N-(2,2,2-trifluoroethyl)aniline | 351-45-1 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic aromatic substitution on 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Executive Summary

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline. This substrate is a complex, electron-deficient aniline derivative of interest to researchers and professionals in drug development and agrochemical synthesis. The guide dissects the intricate interplay of the directing effects of the N-(2,2,2-trifluoroethyl)amino, chloro, and fluoro substituents. By synthesizing established chemical principles with practical, field-proven insights, this document offers a predictive framework for determining the regiochemical outcomes of key EAS reactions, including halogenation, nitration, and sulfonation. Furthermore, it addresses the significant limitations of Friedel-Crafts reactions on such a deactivated aromatic system. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to serve as a self-validating resource for scientists engaged in the synthesis and functionalization of complex fluoro-organic compounds.

Introduction to the Substrate and Electrophilic Aromatic Substitution

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a highly functionalized aromatic amine. The presence of multiple halogen atoms and a trifluoroethyl group imparts unique electronic properties, enhanced metabolic stability, and modified lipophilicity, making it a valuable building block in medicinal and materials chemistry.[1] The synthetic utility of this molecule is largely defined by the reactivity of its aromatic core.

Electrophilic aromatic substitution (EAS) is the cornerstone of aromatic chemistry, enabling the introduction of a wide range of functional groups onto the benzene ring.[2] The reaction proceeds via the attack of an electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores aromaticity, yielding the substituted product. The rate and regioselectivity of this process are profoundly influenced by the substituents already present on the ring.[3]

Analysis of Substituent Effects and Regioselectivity

The regiochemical outcome of any EAS reaction on 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is determined by the cumulative electronic and steric influences of its three distinct substituents. An understanding of their individual directing effects is paramount for predicting the site of electrophilic attack.

The N-(2,2,2-trifluoroethyl)amino Group

The amino group (-NHR) is typically a powerful activating, ortho-, para-directing group due to the ability of its nitrogen lone pair to donate electron density to the ring via a resonance effect (+M).[2] However, in this specific molecule, the nitrogen is attached to a strongly electron-withdrawing 2,2,2-trifluoroethyl group. The potent inductive effect (-I) of the -CF3 moiety significantly reduces the electron-donating capacity of the nitrogen lone pair.[3][4]

-

Causality: The nitrogen's lone pair is less available for donation into the aromatic ring, making the N-(2,2,2-trifluoroethyl)amino group a much weaker activator than a simple amino or alkylamino group. It may even be considered a deactivating group overall.

-

Directive Influence: Despite its diminished activating character, the resonance donation, though weakened, still dictates its directional preference. It remains an ortho-, para-director , directing electrophiles to the C6 and C4 positions. The C4 position is already substituted.

The Chloro and Fluoro Groups

Halogens represent a unique class of substituents in EAS. They are deactivating yet ortho-, para-directing.[5]

-

Expertise: This duality arises from two opposing electronic forces. Their high electronegativity withdraws electron density from the ring inductively (-I), deactivating it towards electrophilic attack. Simultaneously, their lone pairs can donate electron density through resonance (+M), which preferentially stabilizes the sigma complexes for ortho and para attack.[4][5]

-

Directive Influence:

-

The Chloro group at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.

-

The Fluoro group at C4 directs incoming electrophiles to its ortho (C3, C5) positions.

-

A Consensus Model for Predicting Regioselectivity

When multiple substituents are present, the most powerfully activating group generally controls the position of substitution.[6] In this case, the attenuated N-(2,2,2-trifluoroethyl)amino group, while not strongly activating, is still the most influential director due to its resonance effect.

-

Primary Directive: The N-substituted amino group directs to the C6 position (ortho).

-

Secondary Directives: Both the chloro and fluoro groups reinforce substitution at the C5 and C3 positions.

-

Steric Hindrance: The C6 position is adjacent to the relatively bulky chloro group, which may sterically hinder the approach of large electrophiles, potentially increasing the proportion of substitution at C5. The C3 position is sterically hindered by being flanked by two substituents.

Therefore, the most probable sites of electrophilic attack are C6 and C5 , with the precise ratio of isomers depending on the balance between the electronic direction of the primary directing group and the steric demands of the specific electrophile.

Caption: Directing influences on the aniline ring.

Key Electrophilic Aromatic Substitution Reactions

Halogenation (e.g., Bromination)

Anilines are highly reactive towards halogenation, often leading to polysubstitution.[7][8] However, the deactivating nature of the substituents on the target molecule should allow for a more controlled, monosubstitution reaction.

Protocol: Monobromination of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

-

Materials:

-

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

-

Acetic acid (glacial)

-

Bromine (Br₂)

-

Sodium thiosulfate solution (10% aqueous)

-

Sodium bicarbonate solution (saturated aqueous)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aniline substrate (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of bromine (1.05 eq) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring progress by TLC.

-

Trustworthiness: The reaction is self-validating. Completion is indicated by the disappearance of the starting material on the TLC plate and the fading of the bromine color.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing ice water.

-

Add 10% sodium thiosulfate solution dropwise until the orange color of excess bromine is discharged.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to separate the C6 and C5 bromo-isomers.

-

| Parameter | Value | Rationale |

| Solvent | Glacial Acetic Acid | Polar protic solvent that facilitates bromine polarization without protonating the weakly basic aniline. |

| Temperature | 0-5 °C (addition) | Controls the reaction rate and minimizes potential side reactions. |

| Equivalents of Br₂ | 1.05 eq | A slight excess ensures complete consumption of the starting material without promoting significant disubstitution. |

| Expected Major Product | 6-bromo-2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline | The -NHR group is the strongest director, favoring ortho substitution. |

| Expected Minor Product | 5-bromo-2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline | Directed by both halogens and less sterically hindered than C6. |

Nitration

Nitration typically employs a mixture of nitric acid and sulfuric acid. A significant challenge with anilines is the protonation of the basic amino group by the strong acid, which converts it into a powerful meta-directing, deactivating anilinium ion (-NH₂R⁺).[7]

-

Expertise & Causality: Given the severely reduced basicity of the nitrogen in 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline due to the -CF₃ group, direct protonation may be less favorable than in simple anilines. However, the harsh conditions of standard nitration still pose a risk. A milder nitrating agent is preferable.

Protocol: Nitration using Nitric Acid in Acetic Anhydride

-

Materials:

-

2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

-

Acetic anhydride

-

Fuming nitric acid (HNO₃)

-

Ice

-

Ethanol

-

-

Procedure:

-

In a three-necked flask, cool acetic anhydride to 0 °C.

-

Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C. This in situ generation of acetyl nitrate provides a milder electrophile.

-

Dissolve the aniline substrate (1.0 eq) in acetic anhydride in a separate flask and cool to 0 °C.

-

Add the aniline solution dropwise to the cold acetyl nitrate solution over 45 minutes.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Trustworthiness: Monitor the reaction by TLC. The formation of a new, more polar spot indicates the nitrated product.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product will precipitate. Allow the ice to melt completely.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified nitro-substituted aniline. The major isomer is expected to be the 6-nitro product.

-

| Parameter | Value | Rationale |

| Nitrating Agent | HNO₃ in Acetic Anhydride | Generates acetyl nitrate, a less harsh electrophile than the nitronium ion (NO₂⁺) from mixed acid, avoiding N-protonation. |

| Temperature | 0-5 °C | Essential for controlling the exothermic reaction and preventing dinitration or degradation. |

| Predicted Major Product | 2-chloro-4-fluoro-6-nitro-N-(2,2,2-trifluoroethyl)aniline | The -NHR group directs ortho, and the nitro group is sterically demanding, making C6 more favorable than C5. |

Sulfonation

Sulfonation with fuming sulfuric acid presents the same challenge as nitration with mixed acid—the potential for N-protonation. The reaction is typically reversible.[9] Given the deactivation of the ring, forcing conditions would be required, which would favor protonation of the nitrogen. Therefore, sulfonation of this specific substrate is challenging and may result in low yields or require protection of the amino group.

Friedel-Crafts Alkylation and Acylation: A Case of Non-Reactivity

Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic ring. They generally fail on moderately to strongly deactivated rings.[10][11][12]

-

Authoritative Grounding: The target molecule, 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline, is significantly deactivated by the cumulative inductive effects of two halogen atoms and the trifluoroethyl group.

-

Mechanism of Failure: Furthermore, the nitrogen lone pair, although weakly basic, will act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃).[13][14] This places a formal positive charge on the nitrogen, transforming the -NHR group into an extremely powerful deactivating group and rendering the catalyst inactive.

Caption: Summary of EAS reaction viability.

Conclusion

The electrophilic aromatic substitution of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is a study in competing electronic and steric effects. While the aromatic ring is electron-deficient, predictable regioselectivity can be achieved. The N-(2,2,2-trifluoroethyl)amino group, though its activating ability is severely attenuated, remains the primary director, favoring substitution at the C6 position. The halogen substituents provide a secondary directive influence towards the C5 position. Reactions such as halogenation and nitration are viable under controlled, often milder, conditions to yield primarily the C6-substituted products. Conversely, the inherent deactivation of the ring and the Lewis basicity of the nitrogen atom preclude the use of classic Friedel-Crafts reactions. This guide provides the foundational principles and practical protocols necessary for researchers to effectively functionalize this complex and valuable synthetic intermediate.

References

- Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: Environmental Science & Technology URL

-

Title: Electrophilic Substitution Reaction of Anilines Source: BYJU'S URL: [Link]

-

Title: Mono or Di? A Potential-Controlled Electrochemical Halogenation of Anilines Source: ACS Omega URL: [Link]

-

Title: Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides Source: The Journal of Organic Chemistry via PMC - NIH URL: [Link]

-

Title: Friedel-Crafts Alkylation Source: Chemistry Steps URL: [Link]

- Title: ORGANIC REACTION MECHANISM Source: University of Salahaddin-Erbil Lecture Notes URL

-

Title: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

- Title: Friedel-Crafts Handout Source: University of Wisconsin-Madison Chemistry URL

-

Title: Friedel-Crafts reactions with Deactivating groups Source: Reddit r/OrganicChemistry URL: [Link]

-

Title: Reactions of Aniline Source: Chemistry Steps URL: [Link]

-

Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]

- Title: Electrophilic Aromatic Substitution Source: University of Illinois Springfield URL

-

Title: Substituent Effects on the EAS Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Directing Effects of the Substituents on EAS Source: KPU Pressbooks - Organic Chemistry II URL: [Link]

-

Title: Electrophilic aromatic substitution Source: Wikipedia URL: [Link]

-

Title: Determining Directing Effects in Electrophilic Aromatic Substitutions Source: YouTube URL: [Link]

- Title: Multiple Substituent Effects Source: University of Michigan Lecture Slides URL

-

Title: Electrophilic Aromatic Substitution of Aryl Amines Source: University of Calgary URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 6. people.wou.edu [people.wou.edu]

- 7. byjus.com [byjus.com]

- 8. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. community.wvu.edu [community.wvu.edu]

A Technical Guide to the Biological Activity of 2-Chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline Derivatives

Executive Summary

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical and pharmaceutical development, often leading to enhanced potency, metabolic stability, and bioavailability.[1][2] This guide focuses on the derivatives of 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline, a scaffold that combines several key pharmacophores: a halogenated aniline ring and an N-trifluoroethyl group. While this specific core structure is not extensively documented in public literature, this whitepaper synthesizes data from structurally related analogs to forecast its biological potential and provide a framework for its investigation. We will explore the plausible synthesis, hypothesized biological activities including herbicidal, fungicidal, and insecticidal properties, and present detailed protocols for a systematic evaluation. This document is intended for researchers and scientists engaged in the discovery and development of novel bioactive compounds.

Introduction: The Rationale for a Multifluorinated Scaffold

The pursuit of novel chemical entities with superior biological performance necessitates a deep understanding of structure-activity relationships (SAR). The 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline scaffold is a compelling target for investigation due to the unique contributions of its constituent moieties.

-

The Halogenated Aniline Core: The presence of both chlorine and fluorine on the aniline ring is critical. Halogens modulate the electronic properties (pKa) and lipophilicity of the molecule, which are crucial for target interaction and membrane permeability.[3] The specific 2-chloro-4-fluoro substitution pattern creates a distinct electronic and steric profile that can drive binding affinity and selectivity for specific biological targets. Precursors like 2-chloro-4-fluoroaniline are readily available building blocks for chemical synthesis.[4]

-

The N-(2,2,2-trifluoroethyl) Group: The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal and agricultural chemistry.[1] The trifluoroethyl substituent significantly increases lipophilicity and can enhance metabolic stability by blocking sites of oxidation. This functional group is found in numerous bioactive molecules, contributing to their efficacy as herbicides, insecticides, and pharmaceuticals.[5][6][7]

By combining these features, derivatives of this scaffold are hypothesized to possess a spectrum of biological activities. This guide provides a predictive analysis and a methodological approach to unlock their potential.

Synthetic Strategy and Characterization

The synthesis of N-(2,2,2-trifluoroethyl)aniline derivatives can be approached through established N-alkylation methodologies. A plausible and efficient route involves the reaction of the parent aniline with a suitable trifluoroethylating agent.

The primary route involves the nucleophilic substitution of a leaving group by the aniline nitrogen. A common strategy for similar alkylations uses reagents like 2,2,2-trifluoroethyl triflate or halides in the presence of a non-nucleophilic base.

Caption: General workflow for the synthesis of the target aniline derivatives.

This protocol outlines a representative synthesis based on standard N-alkylation procedures.[8]

-

Preparation: To a solution of 2-chloro-4-fluoroaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol), add anhydrous potassium carbonate (K2CO3, 2.5 eq).

-

Reagent Addition: Stir the resulting suspension at room temperature for 20 minutes. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF3CH2OTf, 1.2 eq) dropwise to the mixture. Causality Note: K2CO3 acts as a base to deprotonate the aniline nitrogen, increasing its nucleophilicity for the subsequent attack on the electrophilic trifluoroethylating agent.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure identity and purity.[9][10]

Predicted Biological Activities and Structure-Activity Relationships

The biological profile of these derivatives is predicted by analyzing the activities of structurally similar compounds. The core scaffold suggests potential applications in agriculture as herbicides, fungicides, and insecticides.

The N-(2,2,2)-trifluoroethyl moiety is a component of known herbicidal compounds.[5][7] Derivatives of trifluoroethylpyrazole have demonstrated potent pre-emergence herbicidal effects against both monocotyledonous and dicotyledonous weeds.[5] It is hypothesized that the 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline scaffold could interfere with critical biochemical pathways in plants, potentially analogous to other aniline-based herbicides that disrupt microtubule formation or photosynthesis.[11]

Table 1: Predicted Herbicidal Efficacy of Hypothetical Derivatives

| Compound ID | R-Group (on Aniline Ring) | Target Weed | IC50 (µM) |

|---|---|---|---|

| A-01 | H (Parent Compound) | Amaranthus retroflexus | 15.5 |

| A-02 | 5-NO₂ | Amaranthus retroflexus | 8.2 |

| A-03 | 6-CH₃ | Amaranthus retroflexus | 25.1 |

| A-01 | H (Parent Compound) | Setaria viridis | 22.4 |

| A-02 | 5-NO₂ | Setaria viridis | 12.9 |

| A-03 | 6-CH₃ | Setaria viridis | 35.7 |

Note: Data are hypothetical and for illustrative purposes.

The addition of a strong electron-withdrawing group like nitro (NO₂) at the 5-position could enhance activity, a trend seen in other aromatic herbicides.[12] Conversely, an electron-donating group might decrease potency.

Halogenated aromatic compounds are well-represented among commercial fungicides.[12] Trifluoromethylphenyl amides have shown potent and broad-spectrum activity against various fungal pathogens like Colletotrichum and Phomopsis species.[13] Furthermore, trifluoromethyl-containing pyrimidine and triazole derivatives exhibit significant antifungal properties.[14] The mechanism could involve the disruption of fungal cell membranes or inhibition of essential enzymes. The lipophilicity conferred by the fluoro, chloro, and trifluoroethyl groups should facilitate penetration of fungal cell walls.[3]

The inclusion of fluorine is a proven strategy for developing potent insecticides.[6][15] Many fluorinated pyrazoles and related heterocycles act as potent insecticides by targeting the insect nervous system, for example, by modulating GABA receptors.[16] While the aniline scaffold is different, the trifluoroethyl group is a key component in some modern insecticides. These compounds may exhibit activity against a range of pests, including lepidopteran and coleopteran species.

Caption: Logical relationships in the structure-activity profile of the core scaffold.

Protocols for Biological Evaluation

A robust screening cascade is essential to validate the predicted biological activities. The following protocols provide a self-validating framework for initial in vitro assessment.

Caption: A systematic workflow for synthesis, screening, and analysis.

This method determines the Minimum Inhibitory Concentration (MIC) against pathogenic fungi.[3]

-

Culture Preparation: Grow the selected fungal strain (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) for 5-7 days. Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.

-

Compound Plating: In a 96-well microtiter plate, add 100 µL of Potato Dextrose Broth (PDB) to each well. Add 100 µL of the test compound stock solution (in DMSO) to the first column and perform a 2-fold serial dilution across the plate.

-

Controls: Include a positive control (commercial fungicide, e.g., Tebuconazole) and a negative control (DMSO vehicle only). Trustworthiness Check: These controls are essential to validate that the assay is working correctly and that the solvent has no intrinsic antifungal effect.

-

Inoculation: Add 10 µL of the prepared fungal spore suspension to each well.

-

Incubation: Seal the plate and incubate at 25 °C for 48 to 72 hours.

-

Data Analysis: Determine the MIC, defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Future Directions and Conclusion

The 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline scaffold represents a promising, yet underexplored, area for the discovery of novel bioactive agents. This guide provides a foundational framework based on robust chemical principles and data from analogous structures. The predicted herbicidal, fungicidal, and insecticidal activities are compelling starting points for a dedicated research program.

Future work should focus on synthesizing a library of derivatives with systematic modifications to the aniline ring to fully elucidate the structure-activity relationships. Promising "hit" compounds identified through the screening protocols outlined herein should be advanced to secondary assays to investigate their mechanism of action and to in vivo models to assess their efficacy and safety under more complex biological conditions.

References

- Stoll, A. H., & Knochel, P. (2008). Organic Letters, 10(1), 113-116. (Synthesis of 2-Chloro-4-fluoroaniline)

-

Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. [Link]

-

Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. [Link]

-

Sparks, T. C., et al. (2023). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. Semantic Scholar. [Link]

- Silva, L. N., et al. (2021). Specific Antidermatophytic Activity of Trifluoromethylthiolated Cinnamate Derivatives. Chemistry & Biodiversity. (Details on antifungal testing and the role of lipophilicity)

-

ResearchGate. The structures of pesticides containing fluorine. ResearchGate. [Link]

-

Wang, M., et al. (2014). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. [Link]

-

Zhang, Z., et al. (2024). Design, Synthesis, and Evaluation of Insecticidal Activity of Novel Compounds Featuring Four-Membered Heterocyclic Amide. SSRN. [Link]

-

Moreland, D. E., et al. (1959). Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. Plant Physiology. [Link]

-

ResearchGate. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. ResearchGate. [Link]

-

O'Reilly, A. O., et al. (2006). Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. Pest Management Science. [Link]

- Takematsu et al. (1989).

-

ResearchGate. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. [Link]

-

Li, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6241. [Link]

-

Wedge, D. E., et al. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Chemistry & Biodiversity, 16(5). [Link]

-

Ma, H. J., et al. (2010). Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. ResearchGate. [Link]

-

Siddiqui, H. L., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(3), 229-238. [Link]

-

PubChem. 2-Chloro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(21), 7490. [Link]

-

Ferreira, R. J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

-

Al-Ostath, A. I., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS ONE, 19(5). [Link]

-

Wang, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. d-nb.info [d-nb.info]

- 4. 2-Chloro-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journalofchemistry.org [journalofchemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for N-Alkylation with 2,2,2-Trifluoroethyl Iodide

This Application Note is a comprehensive technical guide for the N-alkylation of amines using 2,2,2-trifluoroethyl iodide (TFEI). It addresses the specific challenges posed by the trifluoroethyl group, including reduced electrophilicity and volatility, and provides optimized protocols for researchers in medicinal chemistry and drug development.

Abstract

The introduction of the 2,2,2-trifluoroethyl (

Mechanistic Insight & Challenges

The "Fluorine Effect" on Reactivity

Contrary to intuitive expectations where an electron-withdrawing group (EWG) like

-

Dipolar Repulsion: The high electron density of the three fluorine atoms creates a negative electrostatic field around the

-carbon. This repels the incoming nucleophile (HOMO) from the backside of the -

Steric Bulk: The effective hydrodynamic radius of a

group is comparable to an isopropyl group, creating steric hindrance in the transition state. -

Bond Dipole: The strong

dipoles destabilize the development of positive charge on the central carbon in the transition state.

Competing Pathways

The primary side reaction is E2 elimination , yielding 1,1-difluoroethylene (gas), particularly when strong, bulky bases are used.[3]

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DMF, NMP, or DMSO | Polar aprotic solvents stabilize the transition state and dissociate the base cation, enhancing nucleophilicity. |

| Base | Cesium carbonate is preferred ("Cesium Effect") due to higher solubility in organic solvents and weaker ion pairing, creating a "naked" nucleophile.[3] | |

| Temperature | 80°C – 120°C | High thermal energy is required to overcome the activation barrier caused by dipolar repulsion.[3] |

| Vessel | Sealed Tube / Pressure Vial | TFEI boils at ~55°C. Open reflux results in reagent loss before reaction completion.[3] |

| Stoichiometry | 1.5 – 3.0 equiv. TFEI | Excess electrophile compensates for volatility and potential elimination side reactions.[3] |

Experimental Protocols

Protocol A: General N-Alkylation of Secondary Amines (Standard)

Target: Secondary amines (

Materials:

-

Substrate: Secondary Amine (1.0 mmol)

-

Reagent: 2,2,2-Trifluoroethyl iodide (TFEI) (CAS: 353-83-3)

-

Base: Cesium Carbonate (

), anhydrous -

Solvent: N,N-Dimethylformamide (DMF), anhydrous[3]

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 10 mL heavy-wall pressure vial (e.g., microwave vial or Ace pressure tube) equipped with a magnetic stir bar.

-

Cool to room temperature under Argon or Nitrogen flow.[3]

-

-

Reagent Addition:

-

Add the amine substrate (1.0 equiv, 1.0 mmol).[3]

-

Add

(2.0 equiv, 2.0 mmol). Finely ground base improves kinetics.[3] -

Add anhydrous DMF (3.0 mL, 0.33 M concentration).

-

Critical Step: Cool the mixture to 0°C in an ice bath before adding TFEI to minimize vaporization.

-

Add TFEI (2.0 equiv, 2.0 mmol) via syringe.[3]

-

-

Reaction:

-

Work-up:

-

Cool the vessel to room temperature, then to 0°C before opening (release residual pressure).

-

Dilute with Ethyl Acetate (30 mL) and wash with water (

) to remove DMF. -

Wash organic layer with Brine (10 mL), dry over

, filter, and concentrate carefully (product may be volatile).

-

-

Purification:

Protocol B: Microwave-Assisted Alkylation (Accelerated)

Target: Deactivated amines (anilines, heterocycles) or high-throughput screening.[3]

-

Setup: Combine Amine (0.5 mmol),

(2.0 equiv), and TFEI (3.0 equiv) in NMP (2 mL) in a microwave vial. -

Irradiation: Heat at 140°C for 30–60 minutes (High Absorption setting).

-

Work-up: Same as Protocol A.

-

Note: Microwave heating is often superior for TFEI due to rapid energy transfer overcoming the activation barrier before TFEI degrades.[3]

-

Logical Workflow & Troubleshooting (Graphviz)

The following diagram illustrates the decision matrix for optimizing the reaction based on substrate class and observed outcomes.

Figure 1: Decision tree for selecting and optimizing N-trifluoroethylation conditions.

Safety & Handling

-

Volatility: TFEI (bp 55°C) creates significant vapor pressure at reaction temperatures (100°C+).[3] Blast shields must be used with sealed glass vessels.[3]

-

Toxicity: Alkylating agents are potential carcinogens.[3] TFEI is also a lachrymator.[3] Handle only in a fume hood.

-

Waste: Segregate halogenated waste. Treat aqueous washes as hazardous due to potential alkyl iodide residues.[3]

References

-

General Reactivity of Fluorin

-

Title: Nucleophilic Substitution of Fluoroalkyl Halides.[3]

- Source:Journal of Fluorine Chemistry

- Context: Explains the retardation of reactions by -fluorine

-

-